molecular formula C9H6F2N2O B1275081 2-cyano-N-(3,4-difluorophenyl)acetamide CAS No. 541519-41-9

2-cyano-N-(3,4-difluorophenyl)acetamide

Cat. No.: B1275081
CAS No.: 541519-41-9
M. Wt: 196.15 g/mol
InChI Key: NNNLNPCGSUYAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-N-(3,4-difluorophenyl)acetamide, commonly referred to as DFAC, is an important organic compound used in a variety of scientific research applications. It is a versatile compound that can be used to synthesize a wide range of molecules and materials.

Scientific Research Applications

Structural and Molecular Properties

  • Crystal Structure Analysis : Studies like those conducted by Praveen et al. (2013) have examined similar compounds for their crystal structures. These analyses highlight the dihedral angles and interactions between various groups within the molecules, offering insights into the molecular geometry which is crucial for understanding reactivity and potential applications.

  • Molecular Interactions and Reactivity : The reactivity and interaction of similar compounds have been studied, as evidenced by research such as that of Praveen et al. (2013) on 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide. Such studies focus on the hydrogen bonding and weak interactions, which are key to understanding the compound's chemical behavior.

Applications in Heterocyclic Synthesis

  • Building Block in Heterocyclic Compounds : Compounds like 2-cyano-N-(3,4-difluorophenyl)acetamide are used as intermediates in the synthesis of heterocyclic systems. Studies like those by Gouda (2014) and Gouda et al. (2015) describe their utility in creating novel and useful heterocyclic systems.

  • Synthesis of Antitumor Agents : Research like Shams et al. (2010)'s work demonstrates the potential of such compounds in synthesizing a variety of heterocyclic derivatives with significant antitumor activities.

Synthesis of Novel Compounds

  • Creation of New Molecular Structures : Studies like Yang Man-li (2008) have focused on synthesizing novel compounds using variants of this compound, expanding the range of available chemical entities for various applications.

  • Development of Bioactive Agents : Research like that of Abdel-Raheem et al. (2021) involves the synthesis of new compounds with potential bioactive properties, indicating a wide range of possible applications in biological and pharmaceutical fields.

Photovoltaic and Biochemical Studies

  • Photochemical and Biochemical Analysis : Investigations like those by Mary et al. (2020) offer insights into the electronic properties and potential use in photovoltaic applications, as well as ligand-protein interactions, opening avenues in renewable energy and biochemistry.

Properties

IUPAC Name

2-cyano-N-(3,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNLNPCGSUYAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404427
Record name 2-cyano-N-(3,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

541519-41-9
Record name 2-cyano-N-(3,4-difluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixed solution of 3,4-difluoroaniline (10 g, 77.5 mmol) and ethyl cyanoacetate (10.5 g, 92.9 mmol) was heated to 180° C. and stirred for 8 hr. After cooling to room temperature, the mixture was dissolved in ethyl acetate/tetrahydrofuran and washed with water and saturated brine in this order. The mixture was dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated under reduced pressure, and the obtained residue was washed with ethyl acetate and collected by filtration to give the title compound (7.6 g, 56%) as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
ethyl acetate tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.